2-Chloro-4-isocyanato-1-(trifluoromethoxy)benzene
Description
Properties
IUPAC Name |
2-chloro-4-isocyanato-1-(trifluoromethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3NO2/c9-6-3-5(13-4-14)1-2-7(6)15-8(10,11)12/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXAYHAPQNMAKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C=O)Cl)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-isocyanato-1-(trifluoromethoxy)benzene typically involves the reaction of 2-chloro-4-nitro-1-(trifluoromethoxy)benzene with phosgene or triphosgene under controlled conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed during the reaction. The reaction mixture is then purified using techniques such as distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-4-isocyanato-1-(trifluoromethoxy)benzene may involve large-scale reactors and continuous flow processes to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for optimizing yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-isocyanato-1-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: The isocyanate group can react with nucleophiles to form ureas, carbamates, or thiocarbamates.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Addition Reactions: Reagents such as alcohols, amines, or thiols in the presence of catalysts like dibutyltin dilaurate or triethylamine.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Ureas and Carbamates: Formed from the reaction of the isocyanate group with amines or alcohols.
Substituted Benzene Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Synthesis and Reactivity
2-Chloro-4-isocyanato-1-(trifluoromethoxy)benzene is a building block in the synthesis of complex organic molecules. The isocyanate group’s reactivity allows it to form covalent bonds with nucleophilic sites on biomolecules, leading to stable adducts. It serves as a valuable intermediate in synthetic organic chemistry due to these reactions.
Scientific Research
This compound has applications in chemistry, biology, and medicine:
- Chemistry It is used as a building block to create more complex organic molecules.
- Biology It is employed in the development of bioactive compounds and pharmaceuticals.
- Medicine It is investigated for potential uses in drug discovery and development.
- Industry It is utilized in the production of specialty chemicals and materials.
Pharmaceutical Applications and Uniqueness
The compound's specific combination of halogenated and isocyanate functionalities, along with the trifluoromethoxy group, gives it unique electronic properties. These properties are particularly valuable in targeted synthesis within pharmaceutical applications, where precise control over chemical reactivity is essential. Its reactivity with nucleophiles also suggests its potential in modifying biomolecules for medicinal chemistry applications.
Mechanism of Action
The mechanism of action of 2-Chloro-4-isocyanato-1-(trifluoromethoxy)benzene involves its reactivity with nucleophiles due to the presence of the isocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to the formation of stable adducts. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Trifluoromethoxybenzenes
1-Bromo-4-(trifluoromethoxy)benzene
- CAS : 407-14-7
- Formula : C₇H₄BrF₃O
- Molecular Weight : 241.00 g/mol
- Boiling Point : 153–155°C
- Density : 1.62 g/cm³
- Key Differences :
1-Iodo-2-(trifluoromethoxy)benzene (from TCI Chemicals)
Isocyanate Derivatives with Varying Substituents
4-Chloro-2-fluoro-1-isocyanatobenzene
- CAS : 247092-09-7
- Formula: C₇H₃ClFNO
- Molecular Weight : 189.56 g/mol
- Key Differences: Fluorine at position 2 instead of trifluoromethoxy. Lower molecular weight and altered electronic properties due to fluorine’s electronegativity. Potential use in fluorinated polymer precursors .
2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate
- CAS : 23165-49-3
- Formula : C₈H₃ClF₃NS
- Molecular Weight : 249.63 g/mol
- Key Differences :
Comparison Table
Research Findings and Key Insights
- Electronic Effects: The trifluoromethoxy group in the target compound provides strong electron-withdrawing effects, enhancing electrophilic aromatic substitution reactivity compared to non-fluorinated analogs .
- Stability : Isocyanates (e.g., target compound) are moisture-sensitive, requiring anhydrous handling, whereas brominated analogs (e.g., 1-Bromo-4-(trifluoromethoxy)benzene) are more stable .
- Synthetic Utility : The target compound’s discontinuation suggests challenges in synthesis or niche demand, while halogenated analogs remain popular due to broader applicability in coupling reactions .
Biological Activity
2-Chloro-4-isocyanato-1-(trifluoromethoxy)benzene, also known by its CAS number 40275-96-5, is a chemical compound that has garnered attention due to its potential biological activities. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
The compound features a chloro group and an isocyanate functional group, which contribute to its reactivity and potential biological interactions. Its molecular weight is approximately 215.57 g/mol, and it is characterized by its trifluoromethoxy substituent which may influence its pharmacological properties.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the trifluoromethoxy group is particularly notable for enhancing lipophilicity and bioavailability, which can affect the compound's interaction with biological targets.
Toxicological Profile
The toxicological assessment of 2-chloro-4-isocyanato-1-(trifluoromethoxy)benzene reveals several key points:
- Acute Toxicity : Studies have indicated that the compound may exhibit significant acute toxicity towards aquatic organisms, with no observed effect concentrations (NOEC) reported below 0.01 mg/l for both marine and freshwater species .
- Carcinogenic Potential : The compound is classified under categories that suggest potential carcinogenic effects based on structural alerts .
- Bioaccumulation : There is evidence suggesting that this compound may bioaccumulate in the food chain, raising concerns about its long-term ecological impact .
Case Studies
- Antimicrobial Activity : In a study evaluating various substituted benzene derivatives, compounds similar to 2-chloro-4-isocyanato-1-(trifluoromethoxy)benzene demonstrated moderate to strong antibacterial activity against Gram-positive and Gram-negative bacteria. These findings suggest potential applications in developing new antimicrobial agents .
- Anticancer Properties : Research involving structurally related compounds has shown that they can inhibit cancer cell proliferation in various cell lines, including breast (MDA-MB-231) and liver (SK-Hep-1) cancer cells. The mechanism appears to involve interference with key signaling pathways associated with cell growth and survival .
- Inflammation Modulation : Another study highlighted the potential of similar compounds to modulate inflammatory responses in vitro. The presence of the trifluoromethoxy group was noted to enhance anti-inflammatory activity, possibly through inhibition of pro-inflammatory cytokines .
Data Tables
| Property | Value/Description |
|---|---|
| Molecular Weight | 215.57 g/mol |
| CAS Number | 40275-96-5 |
| Acute Toxicity (NOEC) | < 0.01 mg/l for aquatic organisms |
| Potential Carcinogenicity | Yes (Category 1 or 2) |
| Bioaccumulation Potential | High |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
